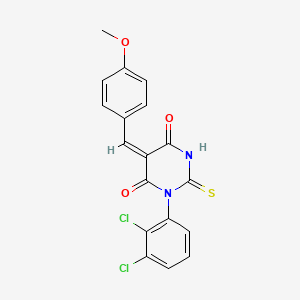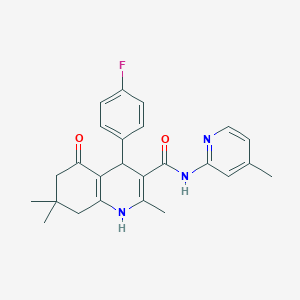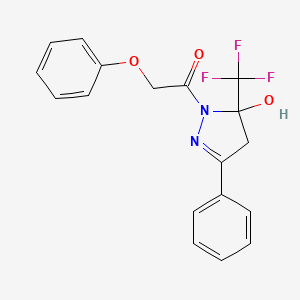![molecular formula C15H20ClN3O3 B5057223 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CMPD-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been studied extensively in the context of drug discovery and development. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which play important roles in the regulation of gene expression. As a result, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves its inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which can also affect gene expression. By inhibiting these enzymes, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs and LSD1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. These effects make N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide a promising candidate for the development of new drugs.
実験室実験の利点と制限
One advantage of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it is relatively easy to synthesize, which makes it accessible to researchers. Additionally, its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics. However, one limitation of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. One area of interest is the development of new drugs that are based on N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide or that target similar pathways. Additionally, there is ongoing research into the potential use of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide in the treatment of specific diseases, such as cancer and neurodegenerative disorders. Finally, there is interest in exploring the effects of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide on other enzymes and pathways, which could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide is a chemical compound that has potential applications in drug discovery and development. Its ability to inhibit HDACs and LSD1 makes it a useful tool for studying gene expression and epigenetics, and its biochemical and physiological effects make it a promising candidate for the development of new drugs. While there are limitations to its use in certain experiments, there is ongoing research into its potential applications and future directions for its study.
合成法
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide involves a series of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 3-(4-morpholinyl)propylamine to form an intermediate product, which is then reacted with ethylenediamine to yield N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide. The overall synthesis process is relatively straightforward and can be completed in a few steps.
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIGNGHTQQAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5057142.png)


![N-(2,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5057152.png)
![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)


![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)
![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)